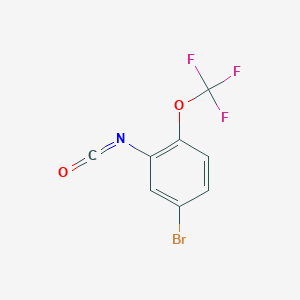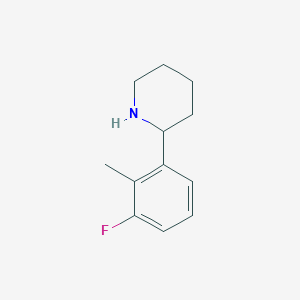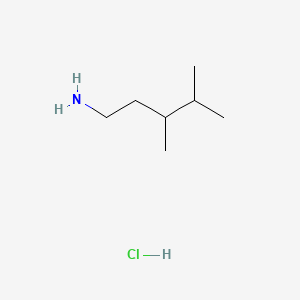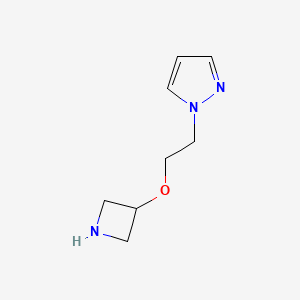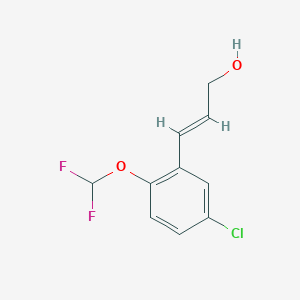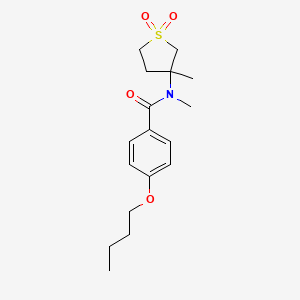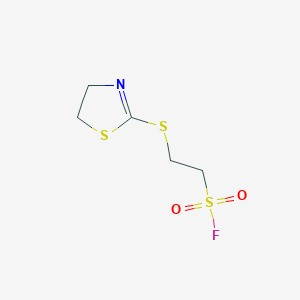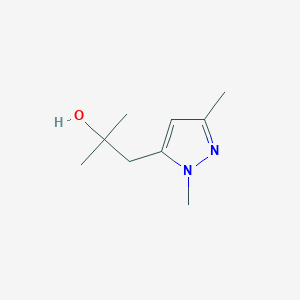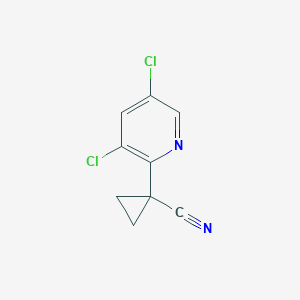
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with a unique structure that combines a pyridine ring substituted with two chlorine atoms and a cyclopropane ring attached to a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3,5-dichloropyridine with a cyclopropane precursor under specific conditions. For example, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a similar structure but with only one chlorine atom on the pyridine ring.
1-(3,5-Dichloropyridin-2-yl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both chlorine atoms on the pyridine ring and the cyclopropane ring attached to a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-7(11)8(13-4-6)9(5-12)1-2-9/h3-4H,1-2H2 |
InChIキー |
PBPCWFMRHSGHDD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



